molecular formula C21H19N3O4S B6070009 4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one

Cat. No.: B6070009
M. Wt: 409.5 g/mol
InChI Key: HAIKIWFMSKZJFU-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),9,11-tetraen-6-one is a complex organic compound characterized by its unique tricyclic structure This compound features multiple functional groups, including furan rings, a methoxymethyl group, and a thia-triazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one involves multiple steps:

    Formation of the Furan Rings: The initial step involves the synthesis of furan-2-yl and furan-2-ylmethyl groups through cyclization reactions of appropriate precursors under acidic or basic conditions.

    Construction of the Thia-Triazatricyclic Core: This step requires the formation of the tricyclic structure through a series of cyclization and condensation reactions. Key reagents include sulfur-containing compounds and triazole precursors.

    Introduction of Functional Groups: The methoxymethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings can undergo oxidation to form furanones under mild oxidizing conditions.

    Reduction: The compound can be reduced at various positions, particularly at the furan rings and the tricyclic core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan rings and the methoxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Reduced furan derivatives, partially hydrogenated tricyclic structures.

    Substitution Products: Halogenated furans, alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Materials Science: Its tricyclic core could be useful in the design of novel materials with specific electronic properties.

Biology

    Drug Development: The compound’s structural complexity suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways and interactions.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Its unique structure could be exploited in the design of diagnostic tools for detecting specific biomolecules.

Industry

    Polymer Science: The compound could be used in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism by which 4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It could influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-yl)-5-(furan-2-ylmethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one: A similar compound lacking the methoxymethyl group.

    4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(hydroxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one: A similar compound with a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

    Functional Groups: The presence of the methoxymethyl group distinguishes it from similar compounds, potentially altering its reactivity and interactions.

    Structural Complexity: Its unique tricyclic structure with multiple functional groups sets it apart from simpler analogs, potentially offering distinct properties and applications.

Properties

IUPAC Name

4-(furan-2-yl)-5-(furan-2-ylmethyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-9-13(11-26-2)16-17-18(29-20(16)22-12)21(25)24(10-14-5-3-7-27-14)19(23-17)15-6-4-8-28-15/h3-9,19,23H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIKIWFMSKZJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)N(C(N3)C4=CC=CO4)CC5=CC=CO5)SC2=N1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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